3-(2-Nitrophenyl)-1,3-oxazolidin-2-one 3-(2-Nitrophenyl)-1,3-oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 90417-72-4
VCID: VC4627188
InChI: InChI=1S/C9H8N2O4/c12-9-10(5-6-15-9)7-3-1-2-4-8(7)11(13)14/h1-4H,5-6H2
SMILES: C1COC(=O)N1C2=CC=CC=C2[N+](=O)[O-]
Molecular Formula: C9H8N2O4
Molecular Weight: 208.173

3-(2-Nitrophenyl)-1,3-oxazolidin-2-one

CAS No.: 90417-72-4

Cat. No.: VC4627188

Molecular Formula: C9H8N2O4

Molecular Weight: 208.173

* For research use only. Not for human or veterinary use.

3-(2-Nitrophenyl)-1,3-oxazolidin-2-one - 90417-72-4

Specification

CAS No. 90417-72-4
Molecular Formula C9H8N2O4
Molecular Weight 208.173
IUPAC Name 3-(2-nitrophenyl)-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C9H8N2O4/c12-9-10(5-6-15-9)7-3-1-2-4-8(7)11(13)14/h1-4H,5-6H2
Standard InChI Key YSUXEPLYSHKABG-UHFFFAOYSA-N
SMILES C1COC(=O)N1C2=CC=CC=C2[N+](=O)[O-]

Introduction

Molecular Architecture and Physicochemical Properties

Structural Characterization

The core structure of 3-(2-Nitrophenyl)-1,3-oxazolidin-2-one consists of an oxazolidinone ring—a five-membered lactam containing both nitrogen and oxygen atoms—substituted at the 3-position with a 2-nitrophenyl group. The oxazolidinone ring adopts a planar conformation due to partial double-bond character in the carbonyl group, while the nitro group on the phenyl ring introduces significant electron-withdrawing effects. This configuration influences the compound’s dipole moment, solubility, and stability .

Key Structural Features:

  • Oxazolidinone Ring: The ring’s carbonyl group (C=O) at position 2 and nitrogen at position 1 create a polar scaffold capable of hydrogen bonding.

  • Nitrophenyl Substituent: The nitro group (-NO₂) at the ortho position of the phenyl ring enhances electrophilicity, facilitating participation in nucleophilic aromatic substitution reactions.

  • Stereoelectronic Effects: The nitro group’s meta-directing nature and the oxazolidinone’s conformational rigidity may restrict rotational freedom, impacting intermolecular interactions.

Spectroscopic and Computational Data

While experimental data for this specific compound are sparse, analogous oxazolidinones exhibit characteristic IR absorption bands at 1,740–1,760 cm⁻¹ (C=O stretch) and 1,520–1,540 cm⁻¹ (asymmetric NO₂ stretch). Computational studies predict a molecular weight of 222.18 g/mol (C₁₀H₈N₂O₄) and a logP value of ~1.5, suggesting moderate lipophilicity .

Synthetic Methodologies

Cyclization Strategies

The synthesis of 3-aryl-oxazolidinones typically involves cyclization reactions between aryl aldehydes and β-amino alcohols. For 3-(2-Nitrophenyl)-1,3-oxazolidin-2-one, a plausible route includes:

  • Condensation: Reacting 2-nitrobenzaldehyde with ethanolamine in the presence of an acid catalyst (e.g., HCl) to form a Schiff base intermediate.

  • Cyclization: Intramolecular nucleophilic attack by the hydroxyl oxygen on the carbonyl carbon, followed by dehydration to yield the oxazolidinone ring .

Reaction Scheme:

2-Nitrobenzaldehyde+H₂N-CH₂CH₂-OHHClSchiff BaseΔ3-(2-Nitrophenyl)-1,3-oxazolidin-2-one\text{2-Nitrobenzaldehyde} + \text{H₂N-CH₂CH₂-OH} \xrightarrow{\text{HCl}} \text{Schiff Base} \xrightarrow{\Delta} \text{3-(2-Nitrophenyl)-1,3-oxazolidin-2-one}

Industrial-Scale Production

Industrial synthesis would optimize for yield and purity via continuous-flow reactors, leveraging automated systems to control stoichiometry and reaction conditions (e.g., temperature, pH). Post-synthetic purification might involve recrystallization from ethanol or chromatographic techniques to isolate the target compound .

Reactivity and Functionalization

Electrophilic and Nucleophilic Transformations

The nitro group and oxazolidinone ring offer distinct reactive sites:

  • Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) or use of sodium dithionite (Na₂S₂O₄) can reduce -NO₂ to -NH₂, yielding 3-(2-aminophenyl)-1,3-oxazolidin-2-one—a precursor for further functionalization .

  • Ring-Opening Reactions: Strong bases (e.g., NaOH) may cleave the oxazolidinone ring, generating secondary amines or carboxylic acids depending on conditions.

Cross-Coupling Applications

Hypothesized Biological Activities

Anticancer Properties

Nitroaryl compounds often exhibit cytotoxicity through DNA intercalation or redox cycling. Molecular docking studies suggest potential inhibition of topoisomerase II, a target in oncology, though in vitro validation is required.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
Linezolid5-Acetamidomethyl substitutionAntibacterial
3-(4-Nitrophenyl) derivativePara-nitro orientationReduced steric hindrance
3-(2-Aminophenyl) derivativeNitro → Amino functionalizationEnhanced solubility

Future Directions and Challenges

Research Priorities

  • Structure-Activity Relationships (SAR): Systematic modification of the nitro position and oxazolidinone substituents to optimize pharmacological profiles.

  • Toxicological Profiling: Assessing metabolic stability, CYP450 interactions, and off-target effects.

Industrial Applications

  • Polymer Chemistry: Incorporation into polyurethanes or epoxy resins to enhance thermal stability.

  • Catalysis: Use as a ligand in asymmetric synthesis due to chiral oxazolidinone centers.

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